molecular formula C8H15NO2 B3005103 (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol CAS No. 1339333-92-4; 1932440-41-9

(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol

Cat. No.: B3005103
CAS No.: 1339333-92-4; 1932440-41-9
M. Wt: 157.213
InChI Key: DDNOMPVVYITSSN-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol (CAS: 1932440-41-9) is a chiral oxolane derivative with a pyrrolidine substituent at the 4-position and a hydroxyl group at the 3-position of the tetrahydrofuran ring. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol and a minimum purity of 95% . Its stereochemistry—(3S,4R)—distinguishes it from racemic or other stereoisomeric forms, which may exhibit divergent physicochemical or biological properties .

Properties

IUPAC Name

(3S,4R)-4-pyrrolidin-1-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNOMPVVYITSSN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Stereoisomeric Variants

  • rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol Structure: Racemic mixture of (3R,4S) and (3S,4R) stereoisomers. Molecular Formula: C₈H₁₅NO₂ (identical to the target compound).

Substituent-Modified Analogs

  • rac-(3R,4S)-4-(Morpholin-4-yl)oxolan-3-ol Structure: Morpholine (a six-membered ring with one oxygen atom) replaces pyrrolidine. Molecular Formula: C₇H₁₃NO₃. Molecular Weight: 159.18 g/mol. Key Differences: The oxygen atom in morpholine increases polarity compared to pyrrolidine, likely enhancing solubility in polar solvents. This substitution may also influence hydrogen-bonding capacity .
  • (3R,4S)-4-(Benzylamino)oxolan-3-ol Structure: Benzylamino group (-NH-CH₂-C₆H₅) replaces pyrrolidin-1-yl. Molecular Formula: C₁₀H₁₅NO₂. Molecular Weight: ~187.24 g/mol (estimated). Such modifications are critical in medicinal chemistry for tuning pharmacokinetics .

Comparative Data Table

Compound Name Substituent Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol Pyrrolidin-1-yl (3S,4R) C₈H₁₅NO₂ 157.21 Chiral, 95% purity, lab use
rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol Pyrrolidin-1-yl Racemic C₈H₁₅NO₂ 157.21 Stereoisomeric mixture
rac-(3R,4S)-4-(Morpholin-4-yl)oxolan-3-ol Morpholin-4-yl Racemic C₇H₁₃NO₃ 159.18 Increased polarity vs. pyrrolidine
(3R,4S)-4-(Benzylamino)oxolan-3-ol Benzylamino (3R,4S) C₁₀H₁₅NO₂ ~187.24 Higher lipophilicity, aromatic group

Key Research Findings and Implications

Stereochemistry Matters : The (3S,4R) configuration of the target compound distinguishes it from racemic forms, which could exhibit reduced efficacy or selectivity in enantiomer-sensitive applications (e.g., receptor binding) .

Substituent Effects: Pyrrolidine vs. Morpholine: The oxygen in morpholine enhances polarity, suggesting utility in aqueous systems, whereas pyrrolidine’s compact structure may favor hydrophobic interactions .

Data Gaps: Limited information exists on pharmacological activity, solubility, or melting/boiling points for these compounds. Further studies are needed to correlate structural features with functional outcomes.

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